molecular formula C9H17NO2 B1480312 2,2-Dimethoxy-6-azaspiro[3.4]octane CAS No. 2092515-39-2

2,2-Dimethoxy-6-azaspiro[3.4]octane

Cat. No. B1480312
CAS RN: 2092515-39-2
M. Wt: 171.24 g/mol
InChI Key: DOIQAESWQCGFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,2-Dimethoxy-6-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

2,2-Dimethoxy-6-azaspiro[3.4]octane has a molecular formula of C10H19NO2 and a molecular weight of 185.27 g/mol. It has a spirocyclic structure with a six-membered ring fused to a four-membered ring, in which the spiro nitrogen is part of the six-membered ring.


Chemical Reactions Analysis

2,2-Dimethoxy-6-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives .


Physical And Chemical Properties Analysis

2,2-Dimethoxy-6-azaspiro[3.4]octane is a colorless liquid with a strong amine odor.

Scientific Research Applications

Epidermal Growth Factor Receptor (EGFR) Inhibition

2,2-Dimethoxy-6-azaspiro[3.4]octane: is utilized in synthesizing azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. These derivatives are known for their ability to inhibit the activity of the EGFR . EGFR is a critical target in cancer therapy because its activation can lead to cell proliferation and survival, contributing to the progression of various cancers.

Safety and Hazards

The safety data sheet for a similar compound, 1-Oxa-6-azaspiro[3.4]octane, indicates that it is harmful if swallowed or in contact with skin . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2,2-dimethoxy-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-11-9(12-2)5-8(6-9)3-4-10-7-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIQAESWQCGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethoxy-6-azaspiro[3.4]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 2
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 3
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 4
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 5
2,2-Dimethoxy-6-azaspiro[3.4]octane
Reactant of Route 6
2,2-Dimethoxy-6-azaspiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.